molecular formula C8H6ClFN4O B1464306 2-azido-N-(4-chloro-2-fluorophenyl)acetamide CAS No. 1247430-64-3

2-azido-N-(4-chloro-2-fluorophenyl)acetamide

Cat. No. B1464306
CAS RN: 1247430-64-3
M. Wt: 228.61 g/mol
InChI Key: PXKMYCNPZGGXDD-UHFFFAOYSA-N
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Description

2-azido-N-(4-chloro-2-fluorophenyl)acetamide (2-Azido-NCFPA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 303.83 g/mol. It is a useful reagent for a variety of reactions, including the synthesis of various amines and amides, as well as for the preparation of azo dyes. 2-Azido-NCFPA has also been used in the synthesis of biologically active compounds, such as peptides and proteins.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-azido-N-(4-chloro-2-fluorophenyl)acetamide: is a valuable intermediate in the synthesis of various heterocyclic compounds. These compounds play a crucial role in the development of new pharmaceuticals due to their biological and chemical properties .

Click Chemistry Reactions

This compound is used in click chemistry to create 1,2,3-triazoles, which are structures found in many pharmaceutical drugs. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction is a key method for synthesizing these triazoles .

Antitumor Activities

Derivatives obtained from the reactions involving 2-azido-N-(4-chloro-2-fluorophenyl)acetamide have shown promising antitumor activities. This is particularly significant in the search for new cancer treatments .

Anti-HIV Properties

The azide group in this compound can be utilized to develop molecules with potential anti-HIV properties. Research in this area is vital for the advancement of treatments for HIV/AIDS .

Tuberculosis Inhibition

Compounds synthesized from 2-azido-N-(4-chloro-2-fluorophenyl)acetamide have been tested for their efficacy in inhibiting tuberculosis, which remains a major global health challenge .

Agricultural Chemicals

The versatility of 2-azido-N-(4-chloro-2-fluorophenyl)acetamide extends to the field of agrochemicals, where it can be used to create compounds that protect crops from pests and diseases .

Synthesis of Amino Ketones

This compound is a precursor in the synthesis of α-amino ketones, which are important intermediates in organic synthesis and have applications in medicinal chemistry .

Development of Antiallergic and Antihistamine Agents

The azide functionality of 2-azido-N-(4-chloro-2-fluorophenyl)acetamide allows for the creation of compounds with antiallergic and antihistamine effects, which are essential for treating allergic reactions .

properties

IUPAC Name

2-azido-N-(4-chloro-2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN4O/c9-5-1-2-7(6(10)3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKMYCNPZGGXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(4-chloro-2-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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